molecular formula C7H10O2 B093565 2(3H)-Furanone, 5-ethenyldihydro-5-methyl- CAS No. 1073-11-6

2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

Cat. No. B093565
CAS RN: 1073-11-6
M. Wt: 126.15 g/mol
InChI Key: QESPSAHXYXIGBG-UHFFFAOYSA-N
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Description

“2(3H)-Furanone, 5-ethenyldihydro-5-methyl-” is also known by other names such as “5-Methyl-5-vinyldihydrofuran-2(3H)-one”, “γ-Vinyl-γ-valerolactone”, “4-Methyl-4-vinyl-1,4-butanolide”, and “Dihydro-5-methyl-5-vinyl-2(3H)-furanone” among others . It belongs to the class of organic compounds known as gamma butyrolactones.

Scientific Research Applications

Environmental Monitoring: VOC Indicator

Lavender lactone can be used as an indicator of volatile organic compounds (VOCs) in environmental monitoring. Its presence can signify the degradation of certain materials or the proliferation of specific microorganisms, aiding in the non-invasive detection of VOCs in various settings .

Material Science: Polymer Degradation Marker

In the field of material science, Lavender lactone serves as a marker for the degradation of polymers. It is one of the VOCs released during the breakdown of certain plastics, allowing researchers to study and classify the degradation stages of modern polymeric materials found in museum artifacts and other preserved items .

properties

IUPAC Name

5-ethenyl-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-7(2)5-4-6(8)9-7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESPSAHXYXIGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862523
Record name 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; floral aroma
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.015-1.025 (20°)
Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2(3H)-Furanone, 5-ethenyldihydro-5-methyl-

CAS RN

1073-11-6
Record name Lavender lactone
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Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
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Record name 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
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Record name 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
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Record name Dihydro-5-methyl-5-vinylfuran-2(3H)-one
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Record name 4-HYDROXY-4-METHYL-5-HEXENOIC ACID .GAMMA. LACTONE
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Record name 4-Hydroxy-4-methyl-5-hexenoic acid gamma lactone
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-ketopentanoate (10 mL, 71 mmol) in 100 mL of THF at −78° C. was added dropwise a solution of 1.0 M vinyl magnesium bromide (80 mL, 80 mmol). After completion of the addition, the mixture was stirred for two more hours, the cooling bath was removed and the mixture was gradually warmed to ambient temperature. After the removal of the most of the solvent, the residue was poured to 2N HCl aqueous solution, extracted with ethyl acetate and dried over MgSO4. Purification by lash column chromatography on silica gel with DCM as elute afforded 4.80 grams of 5-methyl-5-vinyl-dihydro-furan-2-one. 1H-NMR (300 MHz, CDCl3) δ (ppm): 5.824-5.917 (dd, 1H); 5.29 (d, 1H); 5.13 (d, 1H); 2.50-2.56 m, (2H); 2.07-2.18 (m, 2H); 1.48 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the natural sources of lavender lactone?

A: Lavender lactone has been identified as a volatile constituent in various natural sources. For instance, it is found in the oleoresin extracted from the seeds of Garcinia kola Heckel, a plant native to West Africa. [] Additionally, it has been detected in the volatile oil extracted from the roots of Periploca sepium, a plant traditionally used in Chinese medicine. []

Q2: What is the chemical structure and formula of lavender lactone?

A: Lavender lactone, also known as 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-, has the molecular formula C7H10O2. Its structure consists of a furanone ring with an ethenyl and a methyl substituent. [, ]

Q3: How is lavender lactone typically extracted and analyzed?

A: Research indicates that lavender lactone can be obtained from natural sources through steam distillation or distillation-extraction methods. [, ] Subsequent analysis commonly involves techniques like Gas Chromatography (GC), Liquid-Solid Chromatography (LSC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compound within a mixture. []

Q4: Has lavender lactone been implicated in any chemical reactions of interest?

A: While not directly related to lavender lactone itself, research on the ozone reactions of linalool, a related terpene alcohol, identified 2(3H)-furanone-5-ethenyldihydro-5-methyl- (lavender lactone) as one of the intermediate products formed. This reaction is relevant to atmospheric chemistry and aerosol formation. []

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